molecular formula C12H19NO2 B2677364 Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate CAS No. 1260619-33-7

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

Cat. No. B2677364
CAS RN: 1260619-33-7
M. Wt: 209.289
InChI Key: OLYLUYXEZAJXAC-SNVBAGLBSA-N
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Description

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate, also known as TEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological tool. TEPC belongs to the piperidine family of compounds and is a derivative of the natural product, epibatidine.

Mechanism of Action

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate acts as a partial agonist of α4β2 nAChRs, meaning it activates these receptors but to a lesser extent than a full agonist. This compound binds to the orthosteric site of the receptor, which is the same site that acetylcholine binds to. This binding results in the opening of the ion channel and the influx of cations, leading to neuronal depolarization and the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function, including learning and memory, in animal models. It has also been shown to reduce pain sensitivity in animal models, suggesting its potential as a therapeutic agent for chronic pain. However, the effects of this compound on human physiology are not yet fully understood.

Advantages and Limitations for Lab Experiments

The selectivity of Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate for α4β2 nAChRs makes it a valuable tool for studying the role of these receptors in various physiological processes. However, its partial agonist activity may limit its usefulness in certain experiments where full agonists are required. Additionally, the complex synthesis method and the high cost of this compound may limit its availability for use in experiments.

Future Directions

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate has the potential to be developed as a therapeutic agent for various neurological disorders, including Alzheimer's disease and chronic pain. Further research is needed to understand the effects of this compound on human physiology and to optimize its pharmacological properties. Additionally, the development of new synthetic methods for this compound may increase its availability and reduce its cost, making it more accessible for use in scientific research.

Synthesis Methods

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate can be synthesized through a multistep process involving the reaction of epibatidine with tert-butyl acetylene followed by the addition of a carboxylic acid. The final product is purified through chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate has been used as a pharmacological tool in scientific research to study the function of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. These receptors are involved in various physiological processes, including learning and memory, attention, and pain sensation. This compound has been shown to selectively activate α4β2 nAChRs, which are the most abundant subtype of nAChRs in the brain. This selectivity makes this compound a valuable tool for studying the role of α4β2 nAChRs in various physiological processes.

properties

IUPAC Name

tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYLUYXEZAJXAC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260619-33-7
Record name tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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